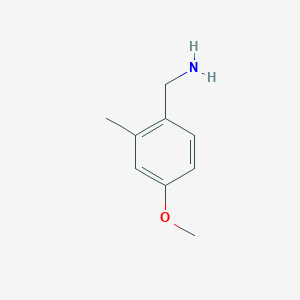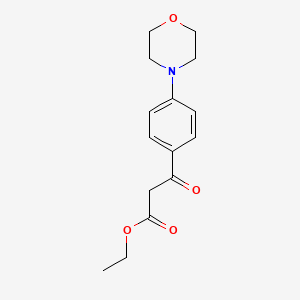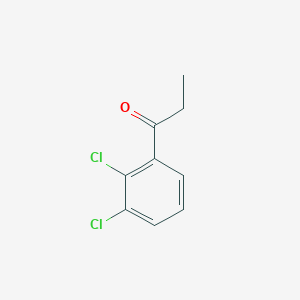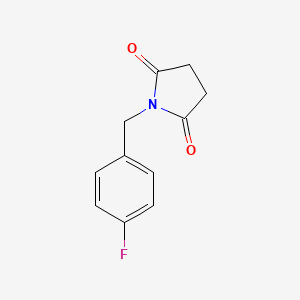
1-(4-Fluorobenzyl)pyrrolidine-2,5-dione
Vue d'ensemble
Description
1-(4-Fluorobenzyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C11H10FNO2 and a molecular weight of 207.20 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 1-(4-Fluorobenzyl)pyrrolidine-2,5-dione, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-(4-Fluorobenzyl)pyrrolidine-2,5-dione consists of a pyrrolidine ring attached to a fluorobenzyl group . The exact mass of the molecule is 207.07000 .Chemical Reactions Analysis
While specific chemical reactions involving 1-(4-Fluorobenzyl)pyrrolidine-2,5-dione are not detailed in the search results, pyrrolidine derivatives are known to be versatile in chemical reactions .Physical And Chemical Properties Analysis
The predicted melting point of 1-(4-Fluorobenzyl)pyrrolidine-2,5-dione is 158.74°C, and its predicted boiling point is approximately 399.8°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3, and the predicted refractive index is n20D 1.58 .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
The compound 1-(4-Fluorobenzyl)pyrrolidine-2,5-dione and its derivatives are key scaffolds in organic chemistry, involved in the synthesis of various substances. A study on the conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide revealed the importance of pyrrolidine-2,5-dione derivatives in organic synthesis and drug development. The transformation of these compounds, facilitated by the tosyloxy (-OTs) group, provides insight into the synthesis of maleimides, a compound structurally related to 1-(4-Fluorobenzyl)pyrrolidine-2,5-dione (Yan et al., 2018). Additionally, the crystal and molecular structure of similar compounds, like 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, have been explored to understand their chemical properties and potential applications (Manjunath et al., 2011).
Medicinal Chemistry and Drug Development
The derivatives of pyrrolidine-2,5-dione exhibit significant roles in medicinal chemistry. Research has highlighted the synthesis and application of various derivatives for medicinal purposes. For instance, the study on the synthesis and bioactivity of novel (Z,E)-1-(substituted phenyl)-3-[α-(alkyloxyimino)benzylidene]pyrrolidine-2,4-dione derivatives has shown that these compounds have inhibitory activity against certain plant species, indicating their potential as bioactive compounds (Zheng et al., 2011).
Antioxidant and Anticancer Properties
1-(4-Fluorobenzyl)pyrrolidine-2,5-dione derivatives have also been studied for their antioxidant and anticancer properties. A particular study on the synthesis, crystal structure, anti-cancer, anti-inflammatory, antioxidant, and quantum chemical studies of 4-(pyrrolidine-2,5‑dione‑1-yl)phenol showed that the compound exhibits significant anti-inflammatory and anticancer activities, indicating its potential in therapeutic applications (Zulfiqar et al., 2021).
Corrosion Inhibition
Interestingly, derivatives of pyrrolidine-2,5-dione, such as 1H-pyrrole-2,5-dione derivatives, have been investigated for their corrosion inhibition properties. These compounds have shown effectiveness in inhibiting the corrosion of carbon steel in hydrochloric acid medium, demonstrating their potential in industrial applications (Zarrouk et al., 2015).
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(13)15/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLXBKCBVKMPAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626392 | |
| Record name | 1-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)pyrrolidine-2,5-dione | |
CAS RN |
86386-65-4 | |
| Record name | 1-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

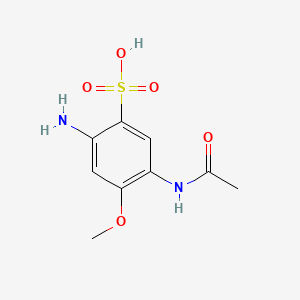
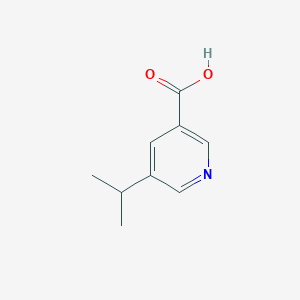
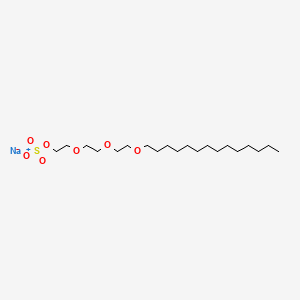
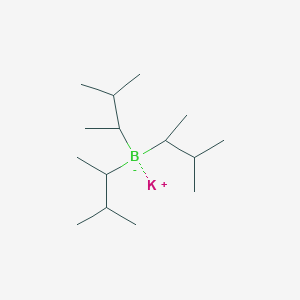
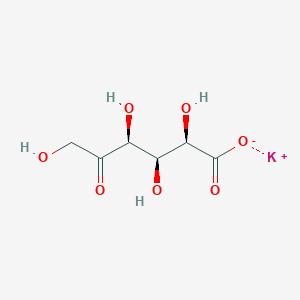
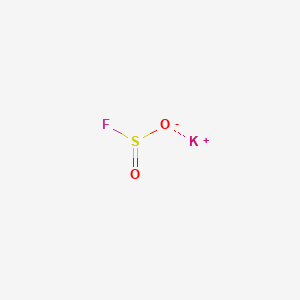
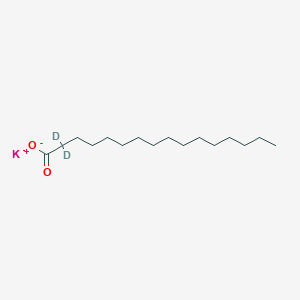
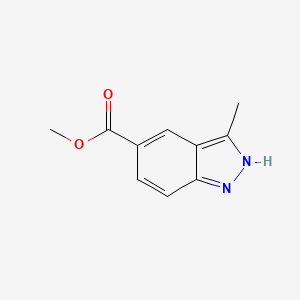
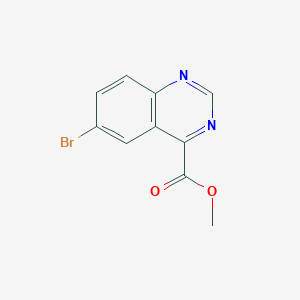
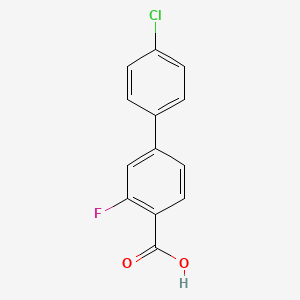
![7-Amino-1H-[1,8]naphthyridin-2-one sulfate](/img/structure/B1612946.png)
